molecular formula C7H14ClN3O2 B8018094 1-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride

1-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride

Cat. No.: B8018094
M. Wt: 207.66 g/mol
InChI Key: VBFNDTFEDJSZMP-UHFFFAOYSA-N
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Description

1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

The synthesis of 1-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The final step often includes the methylation of the amine group and subsequent conversion to the hydrochloride salt for increased stability and solubility.

Industrial production methods may involve optimizing these reactions for scale, including the use of continuous flow reactors to enhance yield and purity while reducing reaction times and waste.

Chemical Reactions Analysis

1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

1-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.

    Industry: It is employed in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride include other oxadiazole derivatives, such as:

    1,2,4-Oxadiazole-3-carboxylic acid derivatives: Known for their antimicrobial and anti-inflammatory properties.

    1,2,4-Oxadiazole-5-thiols: Used in the development of fungicides and herbicides.

    1,2,4-Oxadiazole-3-yl-methanamines: Investigated for their potential as central nervous system agents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.ClH/c1-8-5-7-9-6(10-12-7)3-4-11-2;/h8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFNDTFEDJSZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)CCOC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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